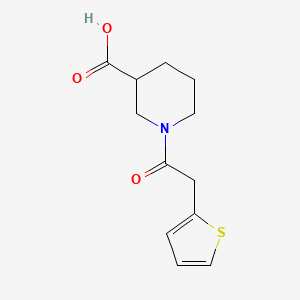

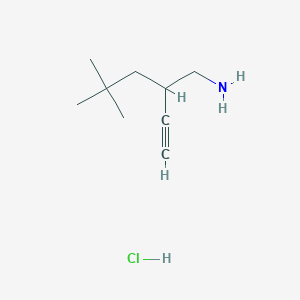

![molecular formula C17H23N7 B2981188 4-{4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazol-5-amine CAS No. 329901-30-6](/img/structure/B2981188.png)

4-{4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Copolymerization Agent

This compound can be used as a monomer in the copolymerization process with dodecyl (meth)acrylate to create polymers with controlled compositional heterogeneity . These polymers are valuable in creating materials with specific mechanical properties and can be used as dispersant viscosity modifiers for lubricating oils.

Catalysis in Polymer Synthesis

The amine group in the compound can act as a catalyst in the synthesis of polyurethane foams. This leads to improved physical properties of the foams, such as enhanced thermal stability and mechanical strength .

Surfactant and Blowing Agent

The compound’s derivatives, particularly fatty acid dimethylaminopropyl amides, can be utilized as surfactants and blowing agents. These are essential in the production of foams and in the cosmetic industry for the creation of various skincare products .

Sodium Channel Blocker

Short-chain amides derived from this compound, like N-[3-(dimethylamino)propyl] acetamide, have applications as sodium channel blockers. This is significant in the development of pharmaceuticals for the treatment of conditions like epilepsy and chronic pain .

Solvent-Free Synthesis of Amides

The compound can be used in lead acetate catalyzed solvent-free synthesis of amides. This method is advantageous for its environmental friendliness and efficiency in producing amides from esters and 3-(dimethylamino)-1-propylamine .

Thermo- and pH-Responsive Materials

Poly(N-[3-(diethylamino)propyl]methacrylamide)s synthesized from similar compounds exhibit thermo- and pH-responsive behaviors. These materials can be used in drug delivery systems and smart textiles that respond to temperature and pH changes .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[4-[3-(dimethylamino)propyl]-5-methyl-1,2,4-triazol-3-yl]-2-phenylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N7/c1-13-20-21-17(23(13)11-7-10-22(2)3)15-12-19-24(16(15)18)14-8-5-4-6-9-14/h4-6,8-9,12H,7,10-11,18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFXXNYOGQJGAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1CCCN(C)C)C2=C(N(N=C2)C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(naphthalen-1-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2981106.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2981107.png)

![5-Cyano-2-phenyl-6-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinecarboxylic acid ethyl ester](/img/structure/B2981108.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2981111.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methoxybenzamide](/img/structure/B2981119.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-fluorophenyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2981120.png)

![2-Phenyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2981122.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) butanoate](/img/structure/B2981126.png)